physicochemical properties of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
physicochemical properties of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful development is built. These properties govern a compound's behavior from synthesis and purification to its formulation and, in the pharmaceutical realm, its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is dedicated to 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid, a molecule of interest within the broader class of isonicotinic acid derivatives.
While specific experimental data for this compound is not widely published, this document serves as both a repository of known information and a predictive guide for its characterization. By leveraging established principles of physical organic chemistry and drawing parallels with structurally related compounds, we can construct a robust profile of its expected properties. The methodologies detailed herein are designed to be self-validating, providing a clear path for researchers to confirm these predictions in a laboratory setting. This guide is structured to provide not just the "what," but the "why"—elucidating the causal relationships between molecular structure and physical behavior, a cornerstone of rational drug design and materials engineering.
Chemical Identity and Structural Framework
3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid is a substituted pyridinecarboxylic acid. Its structure features a central pyridine ring, a carboxylic acid group, a methoxy group, and a phenylcarbamoyl (anilide) side chain. These functional groups are expected to dictate its chemical reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | - |
| CAS Number | 1087659-19-5 | [1] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1] |
| Molecular Weight | 272.26 g/mol | [1] |
| Canonical SMILES | COC1=CC(=NC=C1C(=O)O)C(=O)NC2=CC=CC=C2 | - |
Proposed Synthesis Pathway
The synthesis of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid can be approached through a multi-step process, likely commencing from a suitably substituted pyridine derivative. A plausible and efficient route involves the selective functionalization of a precursor such as 3-methoxy-4-cyano-5-methylpyridine, followed by amide bond formation. The causality behind this choice lies in the commercial availability of similar precursors and the reliability of standard organic transformations.
Synthetic Workflow
The proposed synthesis involves two key transformations:
-
Oxidation: The methyl group at the 5-position of a pyridine precursor can be oxidized to a carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid can then be coupled with aniline to form the desired phenylcarbamoyl group. Alternatively, a more convergent approach would involve the initial formation of an isonicotinic acid derivative, followed by amide coupling. A common and robust method for amide bond formation is the use of a coupling agent.[2][3]
Caption: Proposed synthetic workflow for 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid.
Experimental Protocol: Amide Coupling (Illustrative)
This protocol outlines a general procedure for the amide coupling step, a crucial transformation in the proposed synthesis.[2][3]
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1.0 equivalent of the carboxylic acid precursor (e.g., 3-methoxy-5-bromoisonicotinic acid) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU or DCC) and 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 1.05 equivalents of aniline to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.
Physicochemical Properties: Predictions and Experimental Verification
Due to the absence of published experimental data, the following sections provide predicted values based on the compound's structure and outline standard protocols for their empirical determination.
Melting Point
-
Prediction: As a crystalline solid with multiple hydrogen bonding sites (carboxylic acid and amide) and aromatic rings capable of π-stacking, 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid is expected to have a relatively high melting point, likely exceeding 200°C. Pure crystalline organic compounds typically exhibit a sharp melting range of 0.5-1.0°C.
-
Experimental Protocol for Melting Point Determination: [4][5][6][7]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.
-
Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.
-
Solubility
-
Prediction: The molecule's solubility will be a balance between its polar functional groups (carboxylic acid, amide, methoxy, pyridine nitrogen) and its nonpolar aromatic rings.
-
Aqueous Solubility: Expected to be low in neutral water but should increase significantly in basic solutions (pH > pKa of the carboxylic acid) due to the formation of the more soluble carboxylate salt.
-
Organic Solubility: Likely to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol. Solubility in nonpolar solvents like hexane is expected to be very low.
-
-
Experimental Protocol for Kinetic Solubility Assessment: [8][9][10][11][12]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) and mix vigorously.
-
Equilibration: Allow the solution to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.
-
Separation: Separate any undissolved precipitate by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Acidity and Basicity (pKa)
-
Prediction: The molecule possesses both an acidic and a basic center.
-
Acidic pKa: The carboxylic acid group is expected to be the primary acidic site. Its pKa is likely to be in the range of 3-5, influenced by the electron-withdrawing nature of the pyridine ring.
-
Basic pKa: The pyridine nitrogen is a basic site. Its pKa will be lower than that of pyridine itself due to the electron-withdrawing effects of the substituents.
-
-
Experimental Protocol for pKa Determination by Potentiometric Titration: [13][14][15][16]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary to ensure solubility).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, and with a strong acid (e.g., 0.1 M HCl) for the basic pKa. Add the titrant in small, precise increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[15][17]
-
| Property | Predicted Value/Behavior | Recommended Experimental Method |
| Melting Point | > 200°C, sharp range | Capillary Melting Point Apparatus |
| Aqueous Solubility | Low at neutral pH, increases with pH | Kinetic Solubility Assay via HPLC-UV/LC-MS |
| Organic Solubility | Soluble in DMSO, DMF; sparingly in alcohols | Visual assessment and quantification |
| Acidic pKa | 3 - 5 (Carboxylic acid) | Potentiometric Titration |
| Basic pKa | 1 - 3 (Pyridine nitrogen) | Potentiometric Titration |
Spectroscopic Profile
The structural features of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid give rise to a predictable spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy[19]
-
¹H NMR:
-
Aromatic Protons: Expect signals in the 7.0-9.0 ppm region. The pyridine protons will likely be downfield due to the ring's electron-deficient nature. The phenyl protons will appear in the typical aromatic region.
-
Amide Proton (N-H): A broad singlet, typically downfield (> 8.5 ppm). Its chemical shift can be concentration and solvent dependent.
-
Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (> 10 ppm), and may not be observed in all solvents.
-
Methoxy Protons (O-CH₃): A sharp singlet around 3.8-4.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the 160-175 ppm range for the amide and carboxylic acid carbonyls.
-
Aromatic Carbons: Multiple signals between 110-160 ppm.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy[20][21][22][23]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A significant band around 1515-1570 cm⁻¹.
-
C-O Stretch (Methoxy): A peak in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 272. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 273 or the deprotonated molecule [M-H]⁻ at m/z = 271 would be prominent.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the . By integrating foundational chemical principles with established analytical methodologies, a clear framework for the synthesis and characterization of this compound has been established. The proposed synthetic route offers a logical starting point for its preparation, while the outlined experimental protocols provide the necessary steps for empirical validation of its melting point, solubility, and pKa. The predicted spectroscopic data serves as a benchmark for structural confirmation. This guide is intended to empower researchers and drug development professionals to confidently approach the study of this and similar novel chemical entities, accelerating the journey from molecular concept to tangible application.
References
-
MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
ResearchGate. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
-
Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved from [Link]
-
PubMed. (2010). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). structural nmr analysis of triazolic compounds derived from isonicotinic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). SOP for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
ACS Publications. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]
-
University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
YouTube. (2020). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing isonicotinic acid.
-
NANoREG. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]
-
YouTube. (2024). Tip: Predicting pKa. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
-
Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]
-
ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
- Google Patents. (n.d.). WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.
- Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
- Google Patents. (n.d.). Preparation of nicotinic acid amide.
-
UCCS Chemistry. (n.d.). Experiment 6 Titration II – Acid Dissociation Constant. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Sources
- 1. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. westlab.com [westlab.com]
- 7. thinksrs.com [thinksrs.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. materialneutral.info [materialneutral.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 16. chemistry.uccs.edu [chemistry.uccs.edu]
- 17. m.youtube.com [m.youtube.com]
